Cas no 7311-87-7 (3-Chloro-2,5-dihydrothiophene 1,1-dioxide)

3-Chloro-2,5-dihydrothiophene 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- Thiophene,3-chloro-2,5-dihydro-, 1,1-dioxide
- 3-CHLORO-2,5-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
- 3-Chloro-2,5-dihydrothiophene 1,1-dioxide
- 3-Chloro-3-thiolene 1,1-dioxide
- 3-CHLORO-3-THIOLENE-1,1-DIOXIDE
- 2,5-dihydro-3-(Cl)thiophene 1,1-dioxide
- 3-Chlor-2,5-dihydro-thiophen-1,1-dioxid
- 3-Chlor-2,5-dihydro-thiophen-1,1-dioxyd
- 3-chloro-2,5-dihydro-thiophene-1,1-dioxide
- 3-chloro-3-sulfolene
- chloroprene sulfone
- FT-0615309
- 3-chloro-2,5-dihydro-1
- Thiophene,3-chloro-2,5-dihydro-,1,1-dioxide
- AKOS000269518
- 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- SR-01000634699-1
- SCHEMBL3087156
- E?-thiophene-1,1-dione
- 7311-87-7
- HMS548I19
- CCG-44894
- CDS1_000195
- DivK1c_001235
- CS-0313150
- Maybridge1_002483
- 3-chloro-2,5-dihydro-1lambda6-thiophene-1,1-dione
- DTXSID10361311
- AS-9179
-
- MDL: MFCD00154884
- インチ: InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2
- InChIKey: ZYILUGIWXXXVRM-UHFFFAOYSA-N
- ほほえんだ: C1=C(CS(=O)(=O)C1)Cl
計算された属性
- せいみつぶんしりょう: 151.97000
- どういたいしつりょう: 151.97
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.51
- ゆうかいてん: 90 °C
- ふってん: 353.4 ºC at 760 mmHg
- フラッシュポイント: 167.6 ºC
- 屈折率: 1.544
- PSA: 42.52000
- LogP: 1.61830
3-Chloro-2,5-dihydrothiophene 1,1-dioxide セキュリティ情報
- 危害声明: Irritant
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
3-Chloro-2,5-dihydrothiophene 1,1-dioxide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Chloro-2,5-dihydrothiophene 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 083901-5g |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide, 95% |
7311-87-7 | 95% | 5g |
$1685.00 | 2023-09-05 | |
TRC | C597738-1g |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 1g |
$ 160.00 | 2022-06-06 | ||
Enamine | EN300-86112-1.0g |
3-chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 1.0g |
$657.0 | 2023-02-11 | ||
Enamine | EN300-86112-5.0g |
3-chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 5.0g |
$1723.0 | 2023-02-11 | ||
Enamine | EN300-86112-10.0g |
3-chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 10.0g |
$2166.0 | 2023-02-11 | ||
Enamine | EN300-86112-5g |
3-chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 5g |
$1723.0 | 2023-09-02 | ||
TRC | C597738-500mg |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 500mg |
$ 115.00 | 2022-06-06 | ||
Matrix Scientific | 083901-500mg |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide, 97% |
7311-87-7 | 5-dihydrothiophene 1,1-dioxide, 97% | 500mg |
$65.00 | 2021-05-13 | |
TRC | C597738-100mg |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
Fluorochem | 067353-1g |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide |
7311-87-7 | 95% | 1g |
£32.00 | 2021-07-01 |
3-Chloro-2,5-dihydrothiophene 1,1-dioxide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-Chloro-2,5-dihydrothiophene 1,1-dioxideに関する追加情報
Introduction to 3-Chloro-2,5-dihydrothiophene 1,1-dioxide (CAS No. 7311-87-7)
3-Chloro-2,5-dihydrothiophene 1,1-dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 7311-87-7, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both chlorine and oxygen functionalities in its structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide consists of a thiophene ring substituted with a chlorine atom at the 3-position and two oxygen atoms at the 1,1-position. This specific arrangement creates a highly electrophilic center at the 2-position of the ring, which is readily accessible for nucleophilic substitution reactions. Such reactivity is particularly useful in constructing more elaborate molecular architectures, including those relevant to medicinal chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of thiophene rings make them excellent candidates for developing organic semiconductors and conductive polymers. Additionally, the incorporation of oxygen and chlorine atoms into these rings can enhance biological activity, leading to compounds with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide is its role as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it can be used to prepare thiazoles, oxazoles, and other oxygen-containing heterocycles through various functionalization strategies. These heterocycles are widely recognized for their pharmacological significance and have been the focus of numerous drug discovery campaigns.
The synthesis of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide typically involves the oxidation of chlorothiophenes or related precursors. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers can reliably utilize this compound in their studies. Recent advancements in catalytic processes have further improved the efficiency of these synthetic routes, reducing waste and energy consumption.
From a pharmaceutical perspective, 3-Chloro-2,5-dihydrothiophene 1,1-dioxide has been explored as a scaffold for drug development. Its structural features allow for modifications that can fine-tune biological activity and selectivity. For example, studies have demonstrated its utility in creating novel inhibitors targeting specific enzymes or receptors involved in disease pathways. The chlorine substituent provides a handle for further derivatization via cross-coupling reactions such as Suzuki or Heck couplings, enabling the construction of biaryl structures that are prevalent in many bioactive molecules.
The compound's reactivity also makes it valuable in materials science applications. Thiophene derivatives are known for their ability to form stable conductive polymers when polymerized appropriately. The presence of oxygen and chlorine atoms can influence the electronic properties of these polymers, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Recent research has highlighted the importance of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide in developing new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential metabolic pathways. Additionally, its structural motif has been incorporated into molecules designed to modulate immune responses or inhibit inflammatory processes.
The compound's versatility extends to its role as an intermediate in synthesizing agrochemicals. Thiophene-based compounds are widely used as pesticides due to their ability to disrupt pest biology effectively while maintaining environmental safety when used appropriately. By leveraging 3-Chloro-2,5-dihydrothiophene 1,1-dioxide, chemists can develop novel agrochemicals with enhanced efficacy and reduced environmental impact.
In conclusion,3-Chloro-2,5-dihydrothiophene 1,1-dioxide (CAS No. 7311-87-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals、materials science、and agrochemicals,making it an indispensable tool for researchers seeking innovative solutions to complex challenges.
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